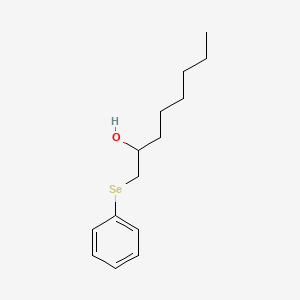![molecular formula C23H30N2 B14654239 3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine CAS No. 40498-88-2](/img/structure/B14654239.png)
3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine is a complex organic compound with the molecular formula C23H30N2. This compound features a unique structure that includes a decahydropyrido[1,2-d][1,4]diazepine core substituted with a 2,2-diphenylethyl group. It is part of the diazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with diamines, followed by cyclization reactions. For instance, the synthesis might start with the reaction of benzene-1,2-diamine with 1,3-cyclohexanedione under acidic conditions to form the diazepine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the diazepine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
科学研究应用
3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anxiolytic and antipsychotic properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine involves its interaction with specific molecular targets. It is believed to modulate the activity of neurotransmitter receptors in the central nervous system, similar to other diazepine compounds. This modulation can lead to anxiolytic and sedative effects .
相似化合物的比较
Similar Compounds
Chlordiazepoxide: Known for its anxiolytic properties.
Diazepam: Widely used as a sedative and muscle relaxant.
Clozapine: An antipsychotic medication.
Pirenzepine: A muscarinic receptor antagonist.
Uniqueness
3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine is unique due to its specific substitution pattern and the presence of the decahydropyrido[1,2-d][1,4]diazepine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
CAS 编号 |
40498-88-2 |
|---|---|
分子式 |
C23H30N2 |
分子量 |
334.5 g/mol |
IUPAC 名称 |
3-(2,2-diphenylethyl)-2,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepine |
InChI |
InChI=1S/C23H30N2/c1-3-9-20(10-4-1)23(21-11-5-2-6-12-21)19-24-16-14-22-13-7-8-15-25(22)18-17-24/h1-6,9-12,22-23H,7-8,13-19H2 |
InChI 键 |
QNQJCPVHNZVYDS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2CCN(CCC2C1)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


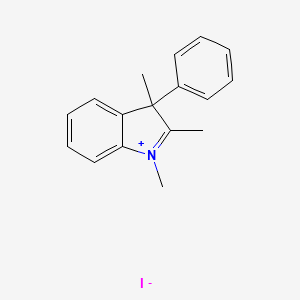
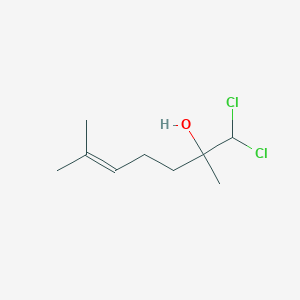
![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)
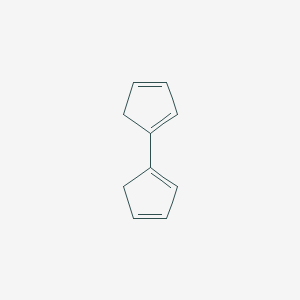
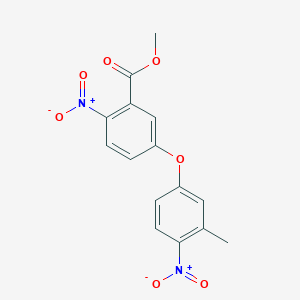

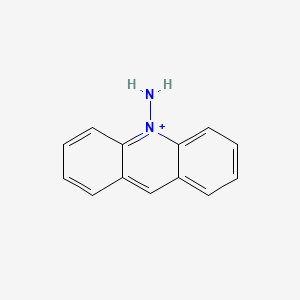
![9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654205.png)
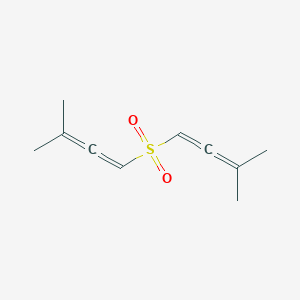
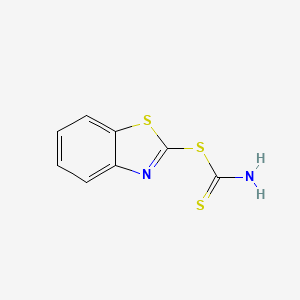
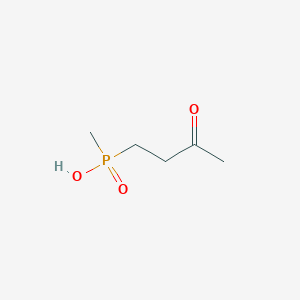
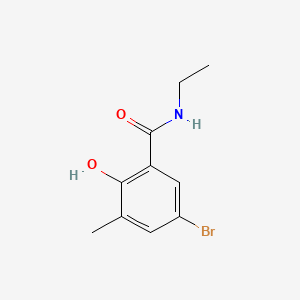
![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)
